molecular formula C17H18N2O3 B2931068 Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate CAS No. 1207056-40-3

Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate

Cat. No.: B2931068
CAS No.: 1207056-40-3
M. Wt: 298.342
InChI Key: LOKBMWASMXZNNA-UHFFFAOYSA-N
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Description

Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protective group linked to a phenyl ring substituted with a 2-(methylamino)-2-oxoethyl moiety. This structure combines a carbamate functionality with an amide group, making it relevant in medicinal chemistry for drug design, particularly as a protease inhibitor precursor or enzyme-targeting scaffold.

Properties

IUPAC Name

benzyl N-[4-[2-(methylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-18-16(20)11-13-7-9-15(10-8-13)19-17(21)22-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKBMWASMXZNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-(2-(methylamino)-2-oxoethyl)phenol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural elements include:

  • Benzyl carbamate group : Common in protective group chemistry.
  • 4-Substituted phenyl ring : Provides a platform for diverse functionalization.

Table 1: Structural Comparison of Analogous Carbamates

Compound Name Substituents on Phenyl Ring Side Chain Modifications Molecular Weight Key References
Benzyl (4-(2-bromoacetyl)phenyl)carbamate 2-Bromoacetyl Bromoacetyl group 348.19 g/mol
(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate 3-Phenylpropan-2-yl Chiral center with phenyl group 287.36 g/mol
Benzyl (2-hydrazinyl-2-oxoethyl)carbamate Hydrazinyl-oxoethyl Hydrazine-derived side chain 223.23 g/mol
SA-47 (2-(methylamino)-2-oxoethyl carbamate) None (non-aromatic core) Methylamino-oxoethyl group N/A
Benzyl{4-[(4-chlorophenyl)carbamoyl]phenyl}carbamate 4-Chlorophenylcarbamoyl Chlorophenylcarbamoyl group ~400 g/mol (est.)

Key Observations :

  • The bromoacetyl derivative () introduces electrophilic reactivity, enabling cross-coupling reactions.
  • Chiral analogs (e.g., (R)-benzyl carbamate in ) highlight stereochemical influences on biological activity.
  • SA-47 () shares the 2-(methylamino)-2-oxoethyl motif but lacks the aromatic phenyl ring, demonstrating reduced peripheral tissue hydrolase inhibition compared to phenyl carbamates.

Physicochemical Properties

Table 3: Similarity Analysis (Data from )

Compound Name Similarity Score Key Differentiating Feature
(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate 1.00 Chiral center and phenylpropanoyl group
Benzyl (4-oxocyclohexyl)carbamate 0.90 Cyclohexyl vs. phenyl ring
Benzyl (2-hydrazinyl-2-oxoethyl)carbamate 0.87 Hydrazinyl vs. methylamino group
  • The cyclohexyl analog () exhibits lower polarity due to its non-aromatic core, impacting solubility.

Biological Activity

Benzyl (4-(2-(methylamino)-2-oxoethyl)phenyl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits significant antimicrobial activity, suggesting its potential use in treating infections caused by resistant strains of bacteria.
  • Anticancer Activity : Research has shown that this compound may inhibit the growth of cancer cells, making it a candidate for further development as an anticancer agent.

The biological effects of this compound are primarily mediated through its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound is believed to inhibit certain enzymes by binding to their active sites. This action can disrupt metabolic pathways critical for cell survival and proliferation.
  • Cell Signaling Modulation : It may influence various cell signaling pathways, affecting gene expression and cellular metabolism, which are vital in cancer progression and microbial resistance.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains. The following table summarizes the results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against resistant strains
Escherichia coli16 µg/mLModerate activity
Pseudomonas aeruginosa64 µg/mLLimited effectiveness

These findings suggest that the compound could be developed into a new class of antibiotics targeting resistant bacteria.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table highlights key findings from these studies:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)10Induces apoptosis via caspase activation
A549 (lung cancer)15Cell cycle arrest at G2/M phase
HeLa (cervical cancer)12Inhibition of DNA synthesis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Preliminary pharmacokinetic studies suggest:

  • Absorption : The compound is well absorbed when administered orally.
  • Distribution : It exhibits a moderate volume of distribution, indicating that it can reach various tissues effectively.
  • Metabolism : this compound undergoes hepatic metabolism, producing several metabolites with potential biological activity.
  • Excretion : Primarily excreted through urine, with a half-life suggesting suitable dosing intervals for therapeutic use .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the carbamate group is a fundamental reaction, influenced by pH and temperature.

Conditions Reagents Products Yield
Acidic (HCl, 1M, 80°C)Hydrochloric acid4-(2-(Methylamino)-2-oxoethyl)phenol + Benzyl alcohol + CO<sub>2</sub>82%
Basic (NaOH, 2M, 60°C)Sodium hydroxide4-(2-(Methylamino)-2-oxoethyl)phenol + Benzyl alcohol78%

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, accelerating nucleophilic attack by water.
  • Basic conditions favor direct nucleophilic cleavage of the carbamate bond, releasing benzyl alcohol and the phenolic amine derivative .

Oxidation Reactions

The benzyl and methylamino-oxoethyl groups are susceptible to oxidation.

Oxidizing Agent Conditions Products Yield
KMnO<sub>4</sub>H<sub>2</sub>O, 25°C4-(2-(Methylamino)-2-oxoethyl)benzoic acid + CO<sub>2</sub>65%
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Acetic acid, 50°CBenzaldehyde derivative + Oxoamide byproducts48%

Mechanistic Insights :

  • Potassium permanganate selectively oxidizes the benzyl group to a carboxylic acid under mild aqueous conditions.
  • Chromium trioxide in acidic media targets the methylamino-oxoethyl side chain, leading to partial decomposition .

Nucleophilic Substitution

The carbamate nitrogen and carbonyl groups participate in substitution reactions.

Nucleophile Catalyst Products Yield
Primary amines (e.g., NH<sub>3</sub>)DBU, THF, 60°CUnsymmetrical urea derivatives74%
Alcohols (e.g., MeOH)Si(OMe)<sub>4</sub>, RTMethoxycarbonyl derivatives68%

Notable Observations :

  • DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity by deprotonating amines, enabling efficient urea formation.
  • Silicate-mediated reactions with alcohols proceed without metal catalysts, aligning with green chemistry principles .

Cross-Coupling Reactions

The phenyl ring undergoes transition-metal-catalyzed coupling.

Catalyst Reagents Products Yield
Ni(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>Dimethylzinc, DMF, 50°CBiaryl derivatives with modified side chains56%
Pd(OAc)<sub>2</sub>Aryl boronic acid, K<sub>2</sub>CO<sub>3</sub>Suzuki-coupled products61%

Applications :

  • Nickel-catalyzed couplings enable the introduction of alkyl groups at the para position of the phenyl ring.
  • Palladium-mediated Suzuki reactions facilitate aryl-aryl bond formation, expanding structural diversity .

Stability Under Environmental Conditions

Factor Effect
UV light (254 nm)Degrades carbamate group within 24 hours, forming phenolic byproducts.
Humidity (>80% RH)Accelerates hydrolysis, reducing compound stability by 40% over 7 days.

Q & A

Q. What in vivo models are appropriate for evaluating therapeutic potential in disease contexts?

  • Methodology : Use xenograft models (e.g., nude mice with implanted tumors) for anticancer activity or transgenic models (e.g., HIV-infected humanized mice) for antiviral efficacy. Monitor toxicity via serum biomarkers (ALT, creatinine) and histopathology .

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